N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-18(12-13-23-2)14-20-19(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMECHWJMUHRDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol as starting materials. These compounds undergo a series of reactions, including nitration, reduction, and coupling reactions, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The [1,1'-biphenyl]-4-carboxamide scaffold is highly versatile, with modifications at the amide nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.5) is lower than cycloalkyl (4.8–5.2) or branched alkyl analogs (5.1) due to polar methoxy and thioether groups, enhancing aqueous solubility .
- Polar Surface Area (PSA) : Heterocyclic analogs (e.g., thiazol-2-yl, PSA 33.5 Ų) and pyridinyl derivatives (PSA ~40 Ų) exhibit higher PSA than the target compound, suggesting differences in membrane permeability .
Biological Activity
N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide, with CAS number 2320472-58-8, is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its interaction with dopamine receptors and potential therapeutic applications.
- Molecular Formula : C₁₉H₂₃NO₂S
- Molecular Weight : 329.5 g/mol
- Structure : The compound features a biphenyl core substituted with a carboxamide group and a methoxy group, alongside a methylthio group.
Dopamine Receptor Interaction
Recent studies have indicated that compounds structurally related to this compound exhibit significant activity at dopamine receptors, particularly the D3 receptor. For instance, a related compound (referred to as ML417) was characterized as a highly selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation while showing minimal activity at other dopamine receptor subtypes .
Table 1: D3 and D2 Receptor Activity Comparison
| Compound | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|---|
| ML417 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| Other Analog | Varies | Varies | Varies |
This selectivity is crucial for reducing side effects associated with non-selective dopamine receptor activation, which can lead to adverse effects in therapeutic settings.
Neuroprotective Effects
The neuroprotective properties of compounds similar to this compound have also been explored. Research has shown that these compounds can protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Study on Neuroprotection
In a study involving induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, ML417 demonstrated significant neuroprotective effects. The compound was found to enhance cell survival rates under oxidative stress conditions, indicating its potential role in neuroprotection .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of derivatives of this compound. Modifications at various positions on the biphenyl and carboxamide groups have yielded analogs with improved selectivity and potency for the D3 receptor .
Table 2: Summary of SAR Findings
| Modification Location | Change Made | Resulting Activity |
|---|---|---|
| Para position on biphenyl | Methoxy substitution | Increased D3R selectivity |
| Carboxamide nitrogen | Alkyl substitution | Enhanced neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
